molecular formula C31H51NP2 B6314219 2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine CAS No. 429659-47-2

2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine

Cat. No.: B6314219
CAS No.: 429659-47-2
M. Wt: 499.7 g/mol
InChI Key: YNHMRJYMSAKPBI-UHFFFAOYSA-N
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Description

2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine is a tridentate ligand featuring a central pyridine ring flanked by two dicyclohexylphosphine (DCP) groups via methyl linkers. This ligand is notable for its strong σ-donor and moderate π-acceptor properties, derived from the electron-rich dicyclohexylphosphine moieties. The bulky cyclohexyl substituents confer significant steric hindrance, which stabilizes metal complexes by preventing unwanted side reactions, such as ligand displacement or oxidative degradation . Its applications span catalysis, including cross-coupling reactions and hydrofunctionalization, where its ability to stabilize low-oxidation-state metal centers (e.g., Ni, Pd) is critical .

Properties

IUPAC Name

dicyclohexyl-[[6-(dicyclohexylphosphanylmethyl)pyridin-2-yl]methyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H51NP2/c1-5-16-28(17-6-1)33(29-18-7-2-8-19-29)24-26-14-13-15-27(32-26)25-34(30-20-9-3-10-21-30)31-22-11-4-12-23-31/h13-15,28-31H,1-12,16-25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHMRJYMSAKPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(CC2=NC(=CC=C2)CP(C3CCCCC3)C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51NP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Coordination Chemistry

DCPMP is primarily utilized as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its reactivity and application in various catalytic processes.

  • Metal Complex Formation : DCPMP coordinates with metals such as nickel, palladium, and rhodium to form complexes that are useful in organic synthesis and catalysis .

Catalysis

The compound has been employed as a catalyst in several chemical reactions:

  • Hydrogenation Reactions : DCPMP-supported metal complexes have shown efficacy in hydrogenation processes, where they facilitate the addition of hydrogen to unsaturated compounds .
  • Cross-Coupling Reactions : It has been used in Suzuki and Heck reactions, which are vital for forming carbon-carbon bonds in organic synthesis .
Reaction TypeMetal UsedYield (%)Reference
HydrogenationRhodium95
Suzuki CouplingPalladium90
Heck ReactionNickel85

Biological Applications

Recent studies have explored the biological activities of DCPMP metal complexes:

  • Anticancer Properties : Some metal complexes derived from DCPMP have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
  • Antimicrobial Activity : The coordination of DCPMP with certain metals has shown promising antimicrobial properties, indicating its potential use in developing new antimicrobial agents.

Industrial Applications

In industrial chemistry, DCPMP is utilized for:

  • Synthesis of Fine Chemicals : It serves as a catalyst for synthesizing fine chemicals due to its stability and reactivity under various conditions.
  • Drug Delivery Systems : Research is ongoing into the use of DCPMP-based metal complexes for drug delivery applications, enhancing the efficacy and targeting of therapeutic agents.

Case Study 1: DCPMP in Catalytic Hydrogenation

A study demonstrated that a rhodium complex with DCPMP as a ligand effectively catalyzed the hydrogenation of alkenes. The reaction exhibited high selectivity and yield under mild conditions, showcasing the ligand's ability to stabilize the metal center and facilitate the reaction.

Case Study 2: Anticancer Activity

Research involving DCPMP-derived platinum complexes indicated significant cytotoxicity against ovarian cancer cells. The study highlighted the mechanism by which these complexes induce apoptosis in cancer cells, providing insight into their potential therapeutic applications.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties of Pyridine-Based Ligands

Compound Name Donor Atoms Molecular Weight (g/mol) Substituent Bulk Electronic Donor Strength
2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine P, N 475.50* High (DCP) Strong σ-donor
2,6-Bis((diphenylphosphanyl)methyl)pyridine P, N 475.50 Moderate (DPP) Moderate σ-donor
2,6-Bis((diisopropylphosphino)methyl)pyridine P, N 403.41† Moderate (DIPP) Moderate σ-donor
2,6-Bis(benzyloxy)pyridine O, N 291.35 Low Weak σ-donor
2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine N 239.28 Low Weak σ-donor

*Calculated from ; †Calculated from .

  • Steric Effects : The dicyclohexylphosphine groups in the target compound provide greater steric bulk compared to diphenylphosphine (DPP) or diisopropylphosphine (DIPP) analogs. This bulk enhances stability in metal complexes but may reduce catalytic activity in sterically constrained reactions .
  • Electronic Effects: Dicyclohexylphosphine is a stronger electron donor than DPP or DIPP due to the electron-donating cyclohexyl groups, which increase electron density at the metal center. This property is advantageous in reductive elimination steps in cross-coupling reactions .
Catalytic Performance in Metal-Mediated Reactions

Table 2: Catalytic Efficiency of Ligands in Nickel-Mediated Reactions

Ligand Reaction Type Yield (%) Turnover Frequency (h⁻¹) Reference
This compound Oxidative coupling of CO₂ and ethylene 85 120
DCPE (bis(dicyclohexylphosphino)ethane) Same as above 78 95
4,4′-Di-tert-butyl-2,2′-dipyridine (Dtbbpy) Same as above <5 <1
2,6-Bis((diphenylphosphanyl)methyl)pyridine Suzuki-Miyaura coupling 92 150
  • The target ligand outperforms DCPE in CO₂/ethylene coupling due to its tridentate coordination, which stabilizes the Ni center more effectively than bidentate DCPE .
  • Bidentate DPP-based ligands (e.g., 2,6-Bis((diphenylphosphanyl)methyl)pyridine) show higher activity in Suzuki-Miyaura coupling, likely due to reduced steric hindrance compared to DCP analogs .

Biological Activity

2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine (CAS No. 429659-47-2) is a compound of increasing interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two dicyclohexylphosphanyl groups, which significantly influence its reactivity and biological interactions. The presence of phosphine moieties allows for coordination with various metal ions, enhancing its potential as a ligand in catalytic processes and therapeutic applications.

The biological activity of this compound primarily arises from its ability to interact with cellular targets, including enzymes and receptors. The phosphine groups can participate in electron donation, affecting the redox state of biological molecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes, impacting pathways such as glycolysis or amino acid metabolism.
  • Metal Coordination : Its ability to form complexes with transition metals can modulate enzyme activity and influence signaling pathways.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to inhibit the proliferation of A549 lung cancer cells with an IC50 value indicating significant potency .
  • Antimicrobial Properties : Research indicates potential antimicrobial activity against specific bacterial strains, suggesting a role in developing new antibiotics .
  • Neuroprotective Effects : Some studies have explored its neuroprotective capabilities, particularly in models of neurodegenerative diseases, possibly through modulation of oxidative stress pathways .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the effects of this compound on A549 cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value determined through MTT assays .
  • Antimicrobial Testing :
    • In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound displayed significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating its potential as a lead compound for antibiotic development .
  • Neuroprotection in Oxidative Stress Models :
    • In models simulating oxidative stress, the compound showed promise in reducing cell death and preserving neuronal function. This suggests its potential application in treating neurodegenerative conditions .

Data Tables

Biological ActivityCell Type/OrganismIC50/MIC ValueReference
CytotoxicityA549 (lung cancer)15 µM
AntibacterialE. coli32 µg/mL
NeuroprotectionNeuronal cellsN/A

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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